7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione

Catalog No.
S6713042
CAS No.
2034457-77-5
M.F
C18H19FN2O4S
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropy...

CAS Number

2034457-77-5

Product Name

7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione

IUPAC Name

3-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C18H19FN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3

InChI Key

TYJBQPFMMLYQSZ-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F

The exact mass of the compound 7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione is 378.10495643 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound characterized by its unique thiazepane structure combined with a fluorophenyl and a dihydropyridine moiety. The compound features a thiazepane ring, which is a seven-membered heterocyclic ring containing sulfur and nitrogen atoms, contributing to its potential biological activity. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Include:

  • Nucleophilic addition: The carbonyl groups can undergo nucleophilic attack, leading to various derivatives.
  • Cyclization: The thiazepane structure can participate in cyclization reactions, potentially forming more complex cyclic compounds.
  • Substitution reactions: The fluorine atom on the phenyl ring may facilitate electrophilic aromatic substitution, allowing for further functionalization.

While specific studies on this compound may be limited, similar compounds with thiazepane and dihydropyridine structures have demonstrated various biological activities, including:

  • Antimicrobial properties: Compounds containing thiazepane rings have shown efficacy against bacterial strains.
  • Anticancer activity: Some derivatives exhibit cytotoxic effects on cancer cell lines.
  • Neuroprotective effects: Dihydropyridine derivatives are known for their neuroprotective properties, which could extend to this compound.

Synthesis of 7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione can involve several steps:

  • Formation of the thiazepane ring: This can be achieved through cyclization of appropriate precursors containing sulfur and nitrogen.
  • Introduction of the dihydropyridine moiety: This may involve condensation reactions with suitable carbonyl compounds.
  • Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents on the phenyl ring.

The unique structure of this compound suggests potential applications in various fields:

  • Pharmaceutical development: Given its potential biological activities, it could serve as a lead compound in drug discovery.
  • Material science: Its unique chemical properties might allow for applications in developing new materials or coatings.
  • Chemical probes: It may be used as a tool in biological research to study specific pathways or interactions.

Interaction studies involving this compound could focus on:

  • Protein binding assays: To determine how well it interacts with specific proteins or enzymes.
  • Cellular uptake studies: To assess its bioavailability and cellular effects.
  • Mechanistic studies: Investigating how it exerts its biological effects at the molecular level.

Several compounds share structural similarities with 7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione. These include:

Compound NameStructural FeaturesBiological Activity
6-(4-Fluorophenyl)-2-hydroxynicotinonitrileDihydropyridine coreAntimicrobial
5-(2-Fluorophenyl)-1-methyl-2-oxo-2,3-dihydrobenzo[e][1,4]diazepineBenzodiazepine structureNeuroprotective
1-Methyl-2-(4-fluorophenyl)-2-oxoindolineIndoline coreAnticancer

These compounds highlight the diversity of structures that can arise from modifications to the base thiazepane and dihydropyridine frameworks. The presence of specific substituents like fluorine influences their pharmacological profiles and potential therapeutic uses.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

378.10495643 g/mol

Monoisotopic Mass

378.10495643 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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